molecular formula C16H18FNO2S B5807236 N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide

N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide

Cat. No. B5807236
M. Wt: 307.4 g/mol
InChI Key: IHNBOXWOXORZHT-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide, also known as DBM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DBM is a sulfonamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide is not fully understood. However, studies have shown that N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDACs have been implicated in the development and progression of cancer, and inhibition of HDAC activity has been shown to have anti-cancer effects.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide can induce the expression of genes that are involved in cell cycle arrest and apoptosis in cancer cells. N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide is also stable under various conditions, making it suitable for use in various assays. However, N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide has some limitations. It is relatively insoluble in water, which can make it difficult to use in certain assays. In addition, N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide has not been extensively studied in vivo, which limits its potential applications.

Future Directions

There are several future directions for research on N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide. One area of research is the development of more efficient synthesis methods for N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide. Another area of research is the study of the in vivo effects of N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide. Further studies are needed to determine the safety and efficacy of N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide in vivo. In addition, more research is needed to determine the potential applications of N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide in other fields, such as neurodegenerative diseases and autoimmune disorders.

Synthesis Methods

N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide can be synthesized using various methods. One of the most common methods involves the reaction of 2,4-dimethylbenzenamine and 4-fluorobenzyl chloride in the presence of sodium hydride and methanesulfonyl chloride. The reaction yields N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide as a white solid with a high yield.

Scientific Research Applications

N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide has been studied extensively for its potential applications in various fields. One of the most promising applications of N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide is in cancer research. N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S/c1-12-4-9-16(13(2)10-12)18(21(3,19)20)11-14-5-7-15(17)8-6-14/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNBOXWOXORZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-N-(4-fluorobenzyl)methanesulfonamide

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